molecular formula C10H15NOS B13621446 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol

2-(Thiazol-4-ylmethyl)cyclohexan-1-ol

Cat. No.: B13621446
M. Wt: 197.30 g/mol
InChI Key: LSTJFVAIVAWMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiazol-4-ylmethyl)cyclohexan-1-ol is a compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(Thiazol-4-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .

Comparison with Similar Compounds

2-(Thiazol-4-ylmethyl)cyclohexan-1-ol can be compared with other thiazole-containing compounds such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a cyclohexanol moiety, potentially offering distinct biological and chemical properties.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(1,3-thiazol-4-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H15NOS/c12-10-4-2-1-3-8(10)5-9-6-13-7-11-9/h6-8,10,12H,1-5H2

InChI Key

LSTJFVAIVAWMLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CSC=N2)O

Origin of Product

United States

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